(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
Descripción
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (CAS: 86695-06-9) is a chiral amine with the molecular formula C₁₇H₂₁NO and a molecular weight of 255.35 g/mol . Its structure features a diphenyl group attached to a chiral carbon, a methyl branch at the 3-position, and a hydroxyl group at the 1-position (Figure 1). This compound is widely used as a pharmaceutical intermediate, research reagent, and chiral auxiliary in asymmetric synthesis . It is available in high enantiomeric purity (≥98% e.e.) and is critical for developing enantioselective catalysts and bioactive molecules .
Propiedades
IUPAC Name |
(2R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,19H,18H2,1-2H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQVZZGGOZBOQS-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86695-06-9 | |
| Record name | (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Reaction Mechanism and Conditions
The carbamate precursor is treated with hydrogen chloride (HCl) in methanol at 20°C. The tert-butoxycarbonyl (Boc) protecting group is cleaved via protonation of the carbonyl oxygen, followed by nucleophilic attack by water to release the free amine. The reaction achieves a yield of 26%, with the product isolated as a white solid after workup.
Table 1: Hydrolysis Reaction Parameters
| Parameter | Value |
|---|---|
| Starting material | (R)-tert-butyl carbamate |
| Reagent | HCl in methanol |
| Temperature | 20°C |
| Reaction time | Not specified |
| Yield | 26% |
Limitations and Challenges
The moderate yield of this method is attributed to competing side reactions, such as over-acidification leading to decomposition. Additionally, the requirement for a pre-synthesized carbamate intermediate adds synthetic steps, increasing complexity.
Grignard Reagent-Mediated Alkylation
A more efficient approach involves the alkylation of valine methyl ester hydrochloride with phenylmagnesium chloride (PhMgCl), followed by hydrolysis. This method, adapted from asymmetric synthesis protocols, achieves yields up to 62%.
Stepwise Synthesis
-
Grignard Addition : Valine methyl ester hydrochloride reacts with 5 equivalents of PhMgCl in tetrahydrofuran (THF) at −2°C to 5°C. The magnesium salt intermediate is formed via nucleophilic attack on the ester carbonyl.
-
Hydrolysis : The intermediate is quenched with half-saturated ammonium chloride (NH₄Cl), followed by extraction with ethyl acetate.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate) and crystallization from n-heptane yield the enantiomerically pure product.
Table 2: Grignard Reaction Optimization
| Equivalents of PhMgCl | Yield | Optical Purity ([α]₂₀ᴰ) |
|---|---|---|
| 4 | 57% | +130° to +145° (CHCl₃) |
| 5 | 62% | +130° to +145° (CHCl₃) |
Critical Factors for Success
-
Temperature Control : Maintaining the reaction below 5°C during Grignard addition prevents side reactions.
-
Workup Protocol : Decanting the organic layer from magnesium salts improves phase separation.
-
Crystallization : Slow cooling of the n-heptane solution enhances crystal purity, achieving >99% enantiomeric excess (ee).
Comparative Analysis of Synthetic Routes
Yield and Efficiency
The Grignard method surpasses the carbamate hydrolysis route in yield (62% vs. 26%) due to fewer synthetic steps and optimized quenching conditions. However, the former requires stringent temperature control and excess PhMgCl.
Enantiomeric Control
Both methods rely on chiral starting materials:
Table 3: Enantiomeric Purity Comparison
| Method | [α]₂₀ᴰ (CHCl₃) | ee (%) |
|---|---|---|
| Carbamate hydrolysis | +130° to +145° | >99 |
| Grignard alkylation | +130° to +145° | >99 |
Industrial and Laboratory-Scale Considerations
Scalability Challenges
Análisis De Reacciones Químicas
Asymmetric Catalysis in Aldol Additions
This compound acts as a chiral auxiliary in aldol reactions, enabling stereoselective formation of carbon-carbon bonds. Key applications include:
-
Enantioselective aldol additions of silyl enol ethers to aldehydes, producing α-hydroxy acids and β-amino acids .
-
Use in Brønsted acid-Lewis acid binary catalyst systems , achieving high enantiomeric excess (ee >90%) under mild conditions.
Representative Reaction Conditions:
| Reaction Component | Details |
|---|---|
| Catalyst System | Chiral Brønsted acid + Lewis acid (e.g., BINOL-derived phosphoric acid) |
| Solvent | Dichloromethane or toluene |
| Temperature | -20°C to 25°C |
| Yield | 70–85% |
| Enantiomeric Excess (ee) | 88–94% |
Nucleophilic Substitution Reactions
The primary amine group participates in nucleophilic substitutions, forming amides or imines. A notable example is its use in synthesizing chiral oxazolidinones , intermediates for antibiotics and antiviral agents .
Oxidation and Reduction Pathways
The hydroxyl and amino groups enable redox transformations:
Oxidation:
-
Product : 2-Amino-3-methyl-1,1-diphenylbutan-1-one.
-
Reagents : Pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Conditions :
Reduction:
-
Product : 2-Amino-3-methyl-1,1-diphenylbutane.
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Conditions :
Complex Formation with Transition Metals
The compound forms chiral complexes with Rh, Pd, and Cu, enhancing catalytic activity in cross-coupling reactions.
Example: Rhodium-Catalyzed Hydroamination
Comparative Analysis of Synthetic Methods
The table below contrasts two key synthetic routes for derivatives of this compound:
Stability and Reactivity Considerations
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pharmaceutical Development
Diphenylvalinol is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its chiral nature makes it an essential building block for developing enantiomerically pure drugs. For instance, it has been used in synthesizing beta-blockers and other cardiovascular agents due to its ability to influence the pharmacological properties of the resulting compounds .
Case Study: Synthesis of Mexiletine Analogues
A notable application was demonstrated in the synthesis of mexiletine analogues, where diphenylvalinol served as a key precursor. The study highlighted its role in achieving high enantioselectivity, which is crucial for the therapeutic efficacy of such drugs .
Organic Synthesis
Chiral Catalysts
Diphenylvalinol is employed as a ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals has made it a valuable component in various catalytic processes, including allylic oxidation and carbonyl reduction reactions. These reactions are integral for producing fine chemicals and pharmaceuticals with specific stereochemical configurations .
| Catalytic Reaction | Role of Diphenylvalinol |
|---|---|
| Allylic Oxidation | Chiral ligand for copper complexes |
| Carbonyl Reduction | Facilitates enantioselective transformations |
Analytical Chemistry
Biochemical Assays
Diphenylvalinol has been utilized in biochemical assays such as Western blotting and ELISA (Enzyme-linked immunosorbent assay). Its properties allow for effective binding and detection of specific biomolecules, making it useful in research settings focused on protein interactions and enzyme activity .
Fine Chemicals Production
Synthesis of Fine Chemicals
The compound is also involved in the production of fine chemicals, where its chiral properties are exploited to create specialized compounds used in various industrial applications. This includes its use in synthesizing agrochemicals and flavoring agents .
Research Applications
Case Study: Asymmetric Synthesis Techniques
Research has demonstrated that this compound can be effectively used in novel asymmetric synthesis techniques. For example, it has been applied in the development of spiroborate esters from amino alcohols, showcasing its versatility in creating complex molecular architectures .
Mecanismo De Acción
The mechanism by which ®-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl rings may also participate in π-π interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
Key Differences :
- CAS Number : 78603-95-9 (S-enantiomer) vs. 86695-06-9 (R-enantiomer) .
- Optical Activity : The S-enantiomer rotates plane-polarized light to the left ([α]₀ = -), while the R-enantiomer rotates it to the right ([α]₀ = +) .
- Applications : Both enantiomers serve as chiral auxiliaries, but their biological activities differ. For example, the R-form is preferred in certain asymmetric catalytic reactions due to its spatial configuration .
Substituent-Variant Analogs
a) (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol
- CAS : 144054-70-6
- Molecular Formula: C₁₈H₂₃NO
- Structural Difference : A dimethyl group replaces the methyl branch at the 3-position.
- Impact : Enhanced steric hindrance improves selectivity in chiral catalysis but reduces solubility in polar solvents .
b) D(+)-2-Amino-3-phenyl-1-propanol
- CAS : 5267-64-1
- Molecular Formula: C₉H₁₃NO
- Structural Difference : A single phenyl group and shorter carbon chain.
- Applications: Simpler structure makes it a cost-effective intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) .
Functional Group-Modified Analogs
a) (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide
- CAS : 268556-62-3
- Molecular Formula : C₁₃H₂₀N₂O
- Structural Difference : Replacement of the hydroxyl group with an amide and addition of a benzyl group.
- Applications : Used in peptide mimetics and protease inhibitors due to hydrogen-bonding capabilities .
b) D-(+)-2-Amino-1-butanol
Comparative Data Table
Research Findings and Trends
- Enantioselectivity: The R-enantiomer of 2-Amino-3-methyl-1,1-diphenyl-1-butanol demonstrates higher catalytic efficiency in asymmetric aldol reactions compared to its S-counterpart .
- Solubility Challenges : Diphenyl-substituted analogs exhibit lower aqueous solubility, necessitating organic solvents like DCM or THF in synthetic protocols .
- Safety Profile: Compounds with aromatic groups (e.g., diphenyl derivatives) generally pose higher irritation risks (R36/37/38) than aliphatic analogs like D-(+)-2-Amino-1-butanol .
Actividad Biológica
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is a chiral amino alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C₁₇H₂₁NO and a molecular weight of approximately 255.36 g/mol, is characterized by its specific optical rotation and crystalline structure. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.
- Molecular Formula : C₁₇H₂₁NO
- Molecular Weight : 255.36 g/mol
- Melting Point : 96°C to 101°C
- Optical Rotation : [α]20/D +132° in chloroform
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of both an amino group and an alcohol group in its structure enables it to function as a potential inhibitor of certain enzymes and receptors.
Enzyme Inhibition
Research indicates that this compound may inhibit enzymes involved in neurotransmitter systems, suggesting neuroprotective effects. For instance, studies have shown that the compound can modulate the activity of neurotransmitter receptors, which could be beneficial in treating neurodegenerative diseases.
Antimicrobial Activity
The compound has also demonstrated antibacterial properties. In various assays, it has been shown to inhibit the growth of certain bacterial strains, indicating its potential as a therapeutic agent against infections.
Therapeutic Applications
Given its biological activities, this compound is being investigated for several therapeutic applications:
- Neuroprotection : Potential use in neurodegenerative disease treatment due to its ability to modulate neurotransmitter systems.
- Antimicrobial Agents : Its antibacterial properties make it a candidate for developing new antibiotics.
- Chiral Auxiliaries in Synthesis : The compound serves as a chiral building block in the synthesis of other biologically active compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Li et al. (2004) | Demonstrated the use of the compound as a chiral auxiliary in asymmetric synthesis, leading to the formation of various chiral products. |
| Anti-HIV Activity Study | Showed potential inhibitory effects against HIV replication in vitro. |
| Antitumor Activity | Preliminary results indicated that the compound may exhibit antitumor effects through modulation of specific cellular pathways. |
Q & A
Q. What are the recommended laboratory synthesis methods for (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol?
The synthesis typically involves enantioselective strategies due to its chiral center. Chiral resolution or asymmetric catalysis using enantiopure precursors (e.g., chiral amines or alcohols) is common. For instance, enantiomerically pure forms like the (R)- and (S)-isomers are synthesized via stereospecific reactions, as noted in chiral intermediate applications for pharmaceuticals . Key steps include:
- Use of chiral auxiliaries or catalysts to control stereochemistry.
- Purification via recrystallization or column chromatography to isolate the (R)-enantiomer.
| Key Properties | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₁NO | |
| CAS Number | 86695-06-9 | |
| Purity | ≥98% |
Q. How should researchers characterize the purity and structural identity of this compound?
Characterization involves:
- Chromatography : HPLC with chiral columns (e.g., C18 or phenyl-hexyl phases) using acetonitrile/water mobile phases .
- Spectroscopy : ¹H/¹³C NMR for structural confirmation and IR for functional group analysis.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (255.35 g/mol) .
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 reverse-phase | Acetonitrile:H₂O (70:30) | 1.0 mL/min | UV 254 nm |
Q. What protocols ensure stable stock solutions for biochemical assays?
- Solvent Choice : Dissolve in DMSO or ethanol (10 mM stock) to prevent degradation.
- Storage : Aliquot and store at -20°C; avoid freeze-thaw cycles. Stability studies show >90% integrity for 6 months under these conditions .
Advanced Questions
Q. How can enantiomeric purity discrepancies in HPLC analyses be resolved?
Discrepancies may arise from column aging or mobile phase composition. Mitigation strategies include:
Q. What role does this compound play in asymmetric catalysis or chiral auxiliary applications?
The (R)-enantiomer serves as a chiral ligand or catalyst in stereoselective reactions (e.g., C–C bond formation). Its bulky diphenyl groups enhance stereochemical control, as seen in pharmaceutical intermediate synthesis .
Q. How does stereochemical configuration influence biological activity in enzyme studies?
In kinase activity assays, the (R)-configuration selectively inhibits PKCδ/PKCγ isoforms due to spatial compatibility with enzyme active sites. Comparative studies with the (S)-enantiomer show reduced activity, confirming stereospecific interactions .
Q. What experimental approaches validate its role in biochemical pathway modulation?
Q. How do storage conditions (temperature, solvent) impact long-term stability?
| Condition | Stability Outcome | Reference |
|---|---|---|
| -20°C (lyophilized) | Stable for >12 months | |
| 4°C (in solution) | Gradual degradation (~10% loss in 30 days) |
Q. What strategies address contradictions in reported physical properties (e.g., solubility)?
Discrepancies may stem from impurities or solvent polarity. Validate via:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
